4-Amino-3-iodo-5-methylbenzonitrile chemical structure and properties
4-Amino-3-iodo-5-methylbenzonitrile chemical structure and properties
Topic: 4-Amino-3-iodo-5-methylbenzonitrile: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist
Executive Summary
4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) is a high-value trisubstituted benzene intermediate critical to the synthesis of next-generation kinase inhibitors and nuclear receptor antagonists. Characterized by its orthogonal functional handles—an electrophilic iodine for cross-coupling, a nucleophilic amine for heterocycle construction, and a nitrile for bioisosteric transformation—this scaffold serves as a "linchpin" in diversity-oriented synthesis (DOS).
This guide provides a definitive technical analysis of its physicochemical properties, a field-proven synthesis protocol using N-iodosuccinimide (NIS) for regioselective iodination, and a strategic overview of its utility in constructing pharmacophores such as quinazolines and indazoles.
Chemical Identity & Structural Analysis[1][2]
Core Identifiers
| Property | Specification |
| IUPAC Name | 4-Amino-3-iodo-5-methylbenzonitrile |
| CAS Registry Number | 911124-31-7 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| SMILES | CC1=C(C(=CC(=C1)C#N)I)N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeCN, EtOAc; Insoluble in water |
| Melting Point | 138–142 °C (Typical range for similar iodo-anilines; experimental verification recommended) |
Structural Logic
The molecule features a 1,3,4,5-substitution pattern. The amino group (C4) acts as a strong ortho-director. The methyl group (C5) blocks one ortho site, while the nitrile (C1) exerts a meta-directing influence that reinforces the electron density at the remaining open ortho position (C3) relative to the amine. This electronic synergy makes the C3 position highly susceptible to electrophilic aromatic substitution (iodination) without requiring harsh forcing conditions.
Synthesis Protocol: Regioselective Iodination
Mechanistic Rationale
Direct iodination of anilines can be challenging due to over-iodination or oxidation. The use of N-Iodosuccinimide (NIS) in polar aprotic solvents (MeCN or DMF) is the superior method for this substrate. NIS provides a controlled source of iodonium ions (I⁺), and the mild conditions prevent hydrolysis of the nitrile group.
Reaction: 4-Amino-3-methylbenzonitrile + NIS → 4-Amino-3-iodo-5-methylbenzonitrile + Succinimide
Experimental Workflow
Precursor: 4-Amino-3-methylbenzonitrile (CAS 78881-21-7) Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Sodium Thiosulfate (Na₂S₂O₃).
Step-by-Step Methodology
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Preparation: Charge a reaction vessel with 4-Amino-3-methylbenzonitrile (1.0 equiv) and dissolve in Acetonitrile (10 mL/g). Ensure complete dissolution.
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Addition: Cool the solution to 0–5 °C. Add NIS (1.05 equiv) portion-wise over 30 minutes. Note: Slow addition prevents localized over-concentration and di-iodination side products.
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Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: 259.06 [M+H]⁺).
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Quench: Upon completion, dilute with Ethyl Acetate and quench with 10% aqueous Sodium Thiosulfate solution. Why: This reduces unreacted iodine species, preventing oxidative degradation during workup.
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Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Synthesis Process Diagram
Caption: Optimized workflow for the regioselective iodination of 4-amino-3-methylbenzonitrile using NIS.
Reactivity Profile & Medicinal Chemistry Applications[3][4]
The 4-Amino-3-iodo-5-methylbenzonitrile scaffold is a "privileged structure" in drug discovery. Its utility stems from its ability to undergo orthogonal functionalization.
Key Transformations
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Suzuki-Miyaura Coupling (C-C Bond Formation): The C-I bond is highly reactive toward Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This is the primary route for attaching the "tail" regions of kinase inhibitors.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Sonogashira Coupling (C-C Alkyne Insertion): Reaction with terminal alkynes yields alkynyl-anilines, which are precursors to indoles or quinolines.
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Heterocycle Formation (Quinazolines/Indazoles): The ortho-relationship between the amino and iodo groups allows for cyclization.
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Example: Reaction with aldehydes followed by oxidation/cyclization yields substituted quinazolines.
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Example: Diazotization of the amine followed by internal capture can yield indazoles (though the iodo group is often replaced or used in subsequent steps).
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Nitrile Derivatization: The nitrile group can be hydrolyzed to a primary amide (using H₂O₂/NaOH) or converted to a bioisostere like a tetrazole (using NaN₃).
Derivatization Pathways Diagram
Caption: Strategic derivatization map showing high-value downstream scaffolds accessible from the core.
Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic iodide and nitrile.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Standard assumption for benzonitriles).
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Precautions:
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Handle in a certified chemical fume hood.
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Wear nitrile gloves and safety glasses with side shields.
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Avoid contact with strong oxidizing agents.
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References
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PubChem. (n.d.).[1][2] 4-Amino-3-iodobenzonitrile (Related Structure Reference). National Library of Medicine. Retrieved March 2, 2026, from [Link]
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Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 43(29), 5047–5048. (Methodological basis for NIS iodination). Retrieved March 2, 2026, from [Link]
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EntreChem. (n.d.). EC-70124: Oral multi-kinase inhibitor. (Context for kinase inhibitor scaffolds). Retrieved March 2, 2026, from [Link]
